5-Methyl-oxazole-4-carboxylic acid amide
Overview
Description
5-Methyl-oxazole-4-carboxylic acid amide: is a heterocyclic compound featuring a five-membered ring with both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-oxazole-4-carboxylic acid amide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C) . The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production often utilizes flow synthesis techniques to enhance safety and efficiency. For example, manganese dioxide can be packed into a column and used as a heterogeneous reagent in flow processes, avoiding common issues like surface adherence and blockages .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-oxazole-4-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles, often catalyzed by palladium complexes.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands, polar and nonpolar solvents.
Major Products:
Oxidation: Oxazoles.
Substitution: Arylated and alkenylated oxazoles.
Scientific Research Applications
Chemistry: 5-Methyl-oxazole-4-carboxylic acid amide is used as an intermediate in the synthesis of various heterocyclic compounds, which are crucial in developing new chemical entities .
Biology and Medicine: This compound and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . It is also investigated for its potential as a pharmacophore in drug discovery .
Industry: In the industrial sector, this compound is used in the production of polymers and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 5-Methyl-oxazole-4-carboxylic acid amide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Oxazole: A heterocycle with oxygen and nitrogen atoms at positions 1 and 3, respectively.
Isoxazole: Similar to oxazole but with oxygen and nitrogen atoms at positions 1 and 2.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Uniqueness: 5-Methyl-oxazole-4-carboxylic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
5-methyl-1,3-oxazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(6)8)7-2-9-3/h2H,1H3,(H2,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEACFUZALVVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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